Technical Guide: Chemical Properties and Stability of (2-Diphenylphosphanyl-phenyl)-methanol
Technical Guide: Chemical Properties and Stability of (2-Diphenylphosphanyl-phenyl)-methanol
The following technical guide is structured to provide an exhaustive analysis of (2-Diphenylphosphanyl-phenyl)-methanol, focusing on its synthesis, stability, and application in high-value catalytic cycles.
Executive Summary
(2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5), also known as 2-(diphenylphosphino)benzyl alcohol, is a bifunctional organophosphorus compound featuring a "soft" phosphine donor and a "hard" hydroxyl group. This structural duality grants it hemilabile ligand properties , allowing it to stabilize active metal centers (e.g., Pd, Rh) during catalytic turnover while providing a reactive handle for further derivatization.
This guide serves as a critical operational manual for researchers utilizing this compound in drug development and homogeneous catalysis. It addresses the specific challenges of oxidative instability and provides a validated protocol for its synthesis and handling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | [2-(Diphenylphosphanyl)phenyl]methanol |
| CAS Number | 81073-06-5 |
| Molecular Formula | |
| Molecular Weight | 292.31 g/mol |
| Appearance | Viscous oil or low-melting white crystalline solid (dependent on purity/solvent history) |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water |
| pKa (OH) | ~16 (Estimated, typical for benzyl alcohols) |
| Oxidation State (P) | +3 (Susceptible to oxidation to +5) |
Spectroscopic Signatures (Diagnostic)
-
NMR (
): Single resonance typically observed in the range of -10 to -16 ppm (relative to ). Absence of this peak and appearance of a signal at +30 to +35 ppm indicates oxidation to the phosphine oxide. -
NMR (
):-
Benzylic
: Doublet or broad singlet at ~4.6–4.9 ppm (coupling to P often observed, ). -
Hydroxyl
: Broad singlet, variable shift (2.0–4.0 ppm). -
Aromatic protons: Multiplet cluster at 7.0–7.6 ppm .
-
Validated Synthesis Protocol
Objective: Synthesize (2-Diphenylphosphanyl-phenyl)-methanol via the reduction of 2-(diphenylphosphino)benzoic acid, ensuring minimal oxidation.
Reaction Principle:
The carboxylic acid moiety is reduced to a primary alcohol using Lithium Aluminum Hydride (
Reagents & Materials[1][2][3][4][5][6][7]
-
Precursor: 2-(Diphenylphosphino)benzoic acid (CAS: 17261-28-8).
-
Reductant:
(2.0 equivalents), 1M solution in THF or powder. -
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Argon or Nitrogen (strictly anaerobic).
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Dissolution: Charge the flask with 2-(diphenylphosphino)benzoic acid (1.0 eq) and anhydrous THF (
concentration). Cool to . -
Reduction: Slowly add
(2.0 eq) dropwise (if solution) or portion-wise (if solid) against a counter-flow of Argon. Caution: Exothermic gas evolution ( ). -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–12 hours. Monitor by TLC (or
NMR) for disappearance of starting material. -
Quench (Fieser Method): Cool to
. Carefully add:-
mL Water (
= grams of used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (
-
Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite under an inert atmosphere (or quickly in air if minimizing exposure). Wash the pad with THF.
-
Isolation: Concentrate the filtrate under reduced pressure. If the residue is an oil, triturate with cold pentane/hexanes to induce crystallization.
Workflow Visualization
Figure 1: Critical path for the reductive synthesis of the target alcohol, highlighting temperature control points.
Chemical Stability & Reactivity Profile
Oxidative Instability (The Primary Failure Mode)
Like most electron-rich triarylphosphines, this compound is sensitive to aerobic oxidation. The proximity of the hydroxyl group can accelerate this process in solution via hydrogen-bond-mediated oxygen transfer.
-
Mechanism: Triplet oxygen attacks the phosphorus lone pair, forming a phosphine oxide (
). -
Detection: Appearance of a strong signal at +32 ppm in
NMR. -
Prevention: Store under inert atmosphere (glovebox or Schlenk flask). Solutions should be degassed (freeze-pump-thaw or sparging) before use.
Hemilability & Coordination
The compound acts as a P,O-hybrid ligand .
-
Soft Metal Binding (Pd, Pt, Rh): The phosphorus atom binds strongly to the metal center.
-
Hard/Hemilabile Arm (OH): The hydroxyl group can coordinate weakly to the metal, stabilize cationic intermediates, or dissociate to open a coordination site for the substrate. This "windshield wiper" effect is crucial for catalytic efficiency in sterically demanding couplings.
Degradation Pathways
Figure 2: Primary degradation and deactivation pathways. Note that oxidation is irreversible.
Applications in Drug Development & Catalysis
Ligand for Palladium-Catalyzed Couplings
The compound is a precursor to more complex ligands or used directly in Suzuki-Miyaura and Buchwald-Hartwig couplings. Its efficacy stems from the ortho-substituent effect, which forces the palladium center into a reactive conformation.
Precursor for Phosphine-Sulfonate Ligands
The hydroxyl group is frequently converted to a sulfonate or used to tether the phosphine to a solid support.
-
Reaction: Alcohol +
+ Sultone Phosphine-Sulfonate Ligand. -
Utility: These ligands are essential for the copolymerization of ethylene with polar monomers (e.g., in the SHOP process derivatives).
References
-
Synthesis & Characterization
-
Reduction of Phosphine-Acids: Issleib, K., & Hohlfeld, G. (1961). "Alkali-phosphorverbindungen und ihr reaktives Verhalten." Zeitschrift für anorganische und allgemeine Chemie. (Foundational methodology for phosphine reduction).
- Ortho-Substituted Ligands: Rauchfuss, T. B. (1979). "The coordination chemistry of o-diphenylphosphinobenzaldehyde and related ligands." Journal of Organometallic Chemistry.
-
- Spectroscopic Data: 31P NMR Shifts: Gillon, A. L., et al. (1988). "Phosphine-alcohol ligands." Journal of the Chemical Society, Dalton Transactions. (Verifying the -10 to -16 ppm range for ortho-substituted triarylphosphines).
-
Catalytic Applications
-
Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition.
-
-
Safety & Handling
